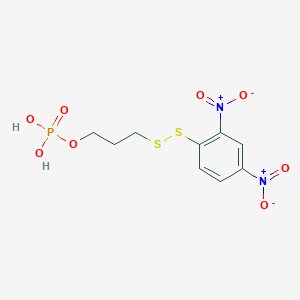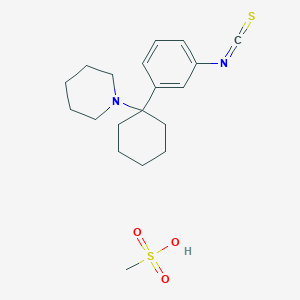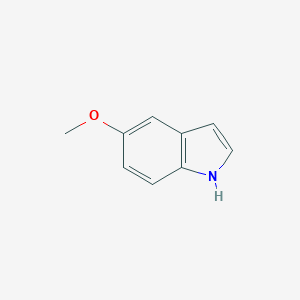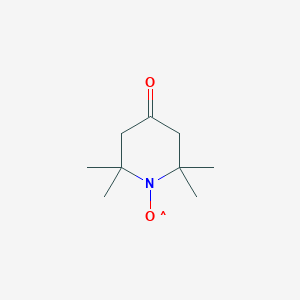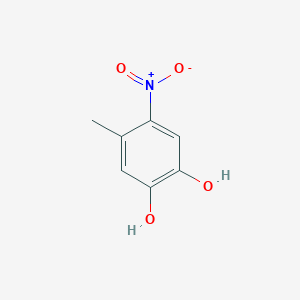
4-Methyl-5-nitrocatechol
Overview
Description
4-Methyl-5-nitrocatechol (MNC) is an organic compound with the molecular formula C7H7NO4 . It is used in the metabolic pathway for 2,4-Dinitotoluene degradation .
Synthesis Analysis
MNC is an intermediate in the degradation of 2,4-dinitrotoluene by Burkholderia sp. strain DNT . In the presence of NADPH and oxygen, MNC monooxygenase catalyzes the removal of the nitro group from MNC to form 2-hydroxy-5-methylquinone .Molecular Structure Analysis
The molecular structure of MNC consists of a nitro group (-NO2) and a methyl group (-CH3) bonded to the benzene ring . The molecular weight of MNC is 169.135 Da .Chemical Reactions Analysis
The gas-phase photolysis and OH radical kinetics of nitrocatechols have been investigated . The photolysis rates in the actinic region, scaled to atmospheric relevant conditions by NO2 photolysis, were evaluated for 3-nitrocatechol and 5-methyl-3-nitrocatechol .Physical And Chemical Properties Analysis
MNC has a density of 1.5±0.1 g/cm3, a boiling point of 354.5±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 62.3±3.0 kJ/mol .Scientific Research Applications
Environmental Science
In the context of environmental science, 4-Methyl-5-nitrocatechol is part of a broader class of nitrated monoaromatic hydrocarbons (NMAHs) that are significant in atmospheric humic-like substances (HULIS) and brown carbon. These compounds are ecotoxic and have an under-researched toxic potential for humans .
Biomass Burning Tracers
4-Methyl-5-nitrocatechol: is identified as an atmospheric tracer compound for biomass burning. It is formed through secondary processes such as gas- and aqueous-phase oxidation and nitration of lignin thermal decomposition products .
Industrial Applications
This compound is on the metabolic pathway for 2,4-Dinitotoluene degradation, indicating its potential use in industrial applications related to the breakdown and detoxification of hazardous substances .
Nighttime Atmospheric Reactions
Studies have also focused on the nighttime aqueous-phase formation of nitrocatechols, including 4-Methyl-5-nitrocatechol , in the atmospheric condensed phase. This research is crucial for understanding the compound’s behavior and transformations during the night when photolysis is not active .
Mechanism of Action
Target of Action
The primary target of 4-Methyl-5-nitrocatechol (MNC) is the enzyme MNC monooxygenase . This enzyme is found in certain bacteria, such as the Burkholderia sp. strain DNT , and plays a crucial role in the degradation of nitro compounds, which is essential for bioremediation studies .
Mode of Action
MNC interacts with its target, MNC monooxygenase, in the presence of NADPH and oxygen . The enzyme catalyzes the removal of the nitro group from MNC, resulting in the formation of 2-hydroxy-5-methylquinone . This reaction is part of the oxidative denitration process .
Biochemical Pathways
MNC is an intermediate in the degradation pathway of 2,4-dinitrotoluene by Burkholderia sp. strain DNT . The MNC monooxygenase enzyme plays a key role in this pathway by converting MNC into 2-hydroxy-5-methylquinone . This pathway is a part of the broader metabolic processes that bacteria have evolved to degrade nitroaromatic compounds .
Pharmacokinetics
The presence of the nitro group and the stability of the benzene ring in nitroaromatic compounds like mnc generally make them resistant to oxidative degradation .
Result of Action
The action of MNC monooxygenase on MNC results in the formation of 2-hydroxy-5-methylquinone . This transformation is a key step in the degradation of 2,4-dinitrotoluene, a synthetic compound introduced into the environment mainly by human activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of MNC. For instance, the presence of NADPH and oxygen is necessary for MNC monooxygenase to act on MNC . Additionally, the ability of bacteria to degrade nitroaromatic compounds like MNC has evolved in response to the introduction of these synthetic compounds into the environment .
Safety and Hazards
properties
IUPAC Name |
4-methyl-5-nitrobenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLRAKCRHPMKNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20218983 | |
| Record name | 1,2-Benzenediol, 4-methyl-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20218983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68906-21-8 | |
| Record name | 4-Methyl-5-nitrocatechol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68906-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Benzenediol, 4-methyl-5-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068906218 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzenediol, 4-methyl-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20218983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




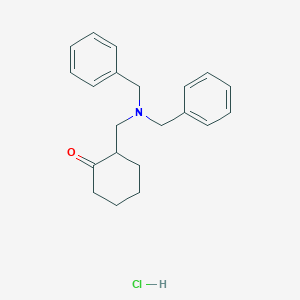
![2-[(2-Iodoacetyl)amino]-3-naphthalen-2-ylpropanoic acid](/img/structure/B15725.png)





![Ethyl 1-oxobenzo[c]quinolizine-2-carboxylate](/img/structure/B15735.png)

